![molecular formula C15H9F4N5OS B609126 ML216 CAS No. 1430213-30-1](/img/structure/B609126.png)
ML216
Overview
Description
ML216 is a potent, selective, and cell-permeable inhibitor of Bloom syndrome protein helicase. Bloom syndrome protein helicase is a member of the RECQ DNA helicase family, which is involved in the dissolution of complex DNA structures and repair intermediates. This compound has shown significant potential in scientific research, particularly in the fields of cancer research and DNA damage response .
Mechanism of Action
Target of Action
ML216, also known as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, primarily targets the Bloom syndrome protein (BLM), a member of the RECQ family of DNA helicases . BLM plays a crucial role in the dissolution of complex DNA structures and repair intermediates .
Mode of Action
This compound acts by inhibiting the ATPase-coupled DNA helicase activity of BLM . It appears to act at the BLM-nucleic acid substrate binding site, inhibiting DNA binding and blocking BLM’s helicase activity . This inhibition is achieved by allosterically trapping a DNA-bound translocation intermediate .
Biochemical Pathways
The inhibition of BLM by this compound affects the homologous recombination (HR) pathway for repair of DNA double-strand breaks and restart of collapsed or blocked replication forks . BLM also plays roles in toleration of microsatellite instability and sister chromatid decatenation .
Result of Action
The inhibition of BLM’s helicase activity by this compound leads to an increase in DNA damage, as indicated by the increased production of γH2AX, a marker of DNA double-strand breaks . This results in increased susceptibility to apoptosis and DNA damage . Furthermore, this compound increases the frequency of sister chromatid exchanges, a diagnostic cellular phenotype consistent with the absence of a functional BLM protein .
Action Environment
It is known that this compound shows selective cytotoxicity, having a greater effect on blm-proficient cells compared to blm-deficient cells . This suggests that the cellular environment, specifically the presence or absence of functional BLM, can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of this compound to the BLM protein, thereby preventing it from performing its normal function .
Cellular Effects
The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, this compound has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of this compound and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .
Metabolic Pathways
Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .
Subcellular Localization
Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur
Preparation Methods
The synthesis of ML216 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of reagents such as 4-fluoro-3-(trifluoromethyl)aniline and 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
The production process likely involves scaling up the laboratory synthesis methods while ensuring the purity and quality of the final product .
Chemical Reactions Analysis
ML216 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cancer Research
ML216 has demonstrated significant potential as an anticancer agent. Its ability to inhibit BLM helicase activity results in increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin.
- Case Study: Synergistic Effects with Cisplatin
In vitro studies have shown that this compound enhances the antiproliferative effects of cisplatin in prostate cancer cells (PC3, LNCap) by increasing double-strand breaks (DSBs) and promoting apoptosis. The combination therapy exhibited synergistic effects, indicating that this compound can be an effective adjunct in chemotherapy regimens targeting resistant cancer types .
DNA Damage Response
This compound's role in modulating the DNA damage response pathway is noteworthy. By inhibiting BLM, it alters chromosomal stability, leading to increased sister chromatid exchanges—a hallmark of dysfunctional DNA repair mechanisms.
- Case Study: Impact on Senescence
Research indicates that this compound prevents DNA damage-induced cellular senescence by promoting the interaction between DBC1 and BLM, thereby preserving BLM levels post-DNA damage . This suggests its utility in studying cellular aging and the mechanisms underlying senescence.
Mechanistic Studies in DNA Repair
This compound serves as a valuable tool for investigating the biochemical pathways involved in DNA repair processes.
- Biochemical Properties
This compound exhibits submicromolar potency against BLM helicase while showing minimal activity against related helicases such as RECQ1 and RECQ5. This selectivity allows researchers to study the specific roles of BLM in various biological contexts without interference from other helicases .
Therapeutic Development
The unique properties of this compound make it a promising candidate for developing targeted therapies for cancers characterized by alternative lengthening of telomeres (ALT), such as osteosarcoma.
- Potential Clinical Applications
Studies suggest that analogs of this compound may effectively target approximately 5%–10% of ALT malignancies, providing a novel therapeutic strategy for treatment-resistant tumors .
Data Table: Summary of this compound Applications
Comparison with Similar Compounds
ML216 is unique in its high selectivity and potency as an inhibitor of Bloom syndrome protein helicase. Similar compounds include:
WRN Helicase Inhibitor: Another member of the RECQ helicase family, WRN helicase, can be inhibited by specific compounds, but these inhibitors often lack the selectivity and potency of this compound.
Substituted Benzamides: These compounds have been shown to inhibit Bloom syndrome protein helicase, but they may not be as selective or effective as this compound.
The uniqueness of this compound lies in its ability to selectively inhibit Bloom syndrome protein helicase with high potency, making it a valuable tool for studying DNA repair processes and developing new cancer therapies .
Biological Activity
ML216 is a small molecule inhibitor specifically targeting the Bloom syndrome helicase (BLM), which plays a critical role in DNA repair and chromosomal stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound inhibits BLM helicase activity by preventing its binding to DNA, thereby disrupting DNA unwinding processes essential for replication and repair. The compound has demonstrated the following key mechanisms:
- Inhibition of DNA Repair : this compound modulates chromosome stability by competitively inhibiting the DNA binding activity of BLM, leading to increased sister chromatid exchanges (SCE) and heightened sensitivity to DNA damaging agents like aphidicolin .
- Sensitization to Chemotherapy : In prostate cancer (PCa) studies, this compound has been shown to enhance the cytotoxic effects of cisplatin (CDDP) by sensitizing cancer cells to CDDP-induced apoptosis. This was evidenced by reduced IC50 values for both this compound and CDDP when used in combination .
- Radiosensitization : In non-small cell lung cancer (NSCLC) models, this compound combined with PARP inhibitors like olaparib demonstrated synergistic radiosensitization effects, characterized by increased DNA damage and apoptosis post-radiation exposure .
Case Studies and Experimental Data
-
Prostate Cancer Sensitization :
- A study evaluated the effects of this compound in combination with CDDP on various PCa cell lines (PC3, LNCap, 22RV1). The results showed that this compound significantly lowered the IC50 values for CDDP, indicating enhanced sensitivity:
The combination therapy activated ATM/Chk2 and ATR/Chk1 signaling pathways, leading to increased double-strand breaks (DSBs) in PC3 cells .Cell Line IC50 (this compound) μM IC50 (CDDP) μM WPMY-1 92.52 6.06 PC3 55.56 7.43 LNCap 58.94 8.43 22RV1 51.18 6.83 -
NSCLC Radiosensitization :
- In NSCLC cell lines (H460, H1299, A549), this compound was found to enhance the effectiveness of olaparib through mechanisms that included abrogating G2 cell cycle arrest and promoting non-homologous end joining (NHEJ) repair pathways:
This indicates a significant reduction in cell viability when both drugs were administered together compared to controls .Treatment Surviving Fraction (%) Control 100 Olaparib 70 This compound 60 Olaparib + this compound 30 - DNA Damage Response :
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOYUSJXXCHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430213-30-1 | |
Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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